
Sodium pyruvate-2-13C
Beschreibung
Rationale for Pyruvate as a Central Metabolic Substrate in Cellular Energetics
Pyruvate occupies a critical juncture in cellular metabolism, acting as the primary end-product of glycolysis and a key fuel source for the mitochondria. nih.govcreative-proteomics.com Its central position allows it to connect carbohydrate metabolism with several other major metabolic processes. metwarebio.com
Key metabolic fates of pyruvate include:
Conversion to Acetyl-CoA: In the mitochondrial matrix, pyruvate is oxidatively decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA. e-dmj.org This is a pivotal step that links glycolysis to the TCA cycle, the primary engine of cellular energy production in the form of ATP. nih.gov
Conversion to Oxaloacetate: Pyruvate can be carboxylated by pyruvate carboxylase to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. mdpi.com
Conversion to Lactate: Under anaerobic conditions or in highly glycolytic cells, pyruvate is reduced to lactate by lactate dehydrogenase. mdpi.com
Conversion to Alanine: Pyruvate can be transaminated to form the amino acid alanine. nih.gov
This versatility makes pyruvate an ideal substrate for probing the metabolic state of a cell. mdpi.com By introducing ¹³C-labeled pyruvate, researchers can gain insights into the relative fluxes through these competing pathways, providing a snapshot of cellular bioenergetics and biosynthetic activity. medrxiv.org
Specific Advantages of Sodium Pyruvate-2-13C Labeling in Tracing Carbon Flux
The specific position of the ¹³C label on the pyruvate molecule determines which metabolic pathways can be effectively traced. Sodium pyruvate-2-¹³C, where the second carbon atom of pyruvate is labeled, offers distinct advantages for studying mitochondrial metabolism.
Tracking Pyruvate Dehydrogenase (PDH) Derived Acetyl-CoA Entry into the Tricarboxylic Acid (TCA) Cycle
When [2-¹³C]pyruvate is converted to acetyl-CoA by the PDH complex, the ¹³C label is retained on the acetyl group, becoming the C1 carbon of acetyl-CoA. nih.gov This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. As the TCA cycle proceeds, the ¹³C label is incorporated into various TCA cycle intermediates and associated amino acids.
The key advantage of using [2-¹³C]pyruvate is its ability to directly trace the fate of pyruvate-derived carbon within the TCA cycle. medrxiv.orgnih.gov This allows for the measurement of TCA cycle flux and the activity of enzymes within the cycle. medrxiv.org For example, the appearance of the ¹³C label in the C5 position of glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, provides a direct measure of carbon flux through the first span of the TCA cycle. medrxiv.orgresearchgate.net
Table 1: Key Metabolites Traced with this compound
Metabolite | Labeled Position | Metabolic Significance | References |
---|---|---|---|
[1-¹³C]Acetyl-CoA | C1 | Direct product of PDH activity, enters the TCA cycle. | nih.gov |
[5-¹³C]Glutamate | C5 | Indicates flux through the first span of the TCA cycle via α-ketoglutarate. | medrxiv.orgresearchgate.net |
[1-¹³C]Citrate | C1 | First intermediate of the TCA cycle formed from labeled acetyl-CoA. | nih.gov |
[1-¹³C]Acetylcarnitine | C1 | Reflects the acetyl-CoA pool and carnitine acetyltransferase activity. | medrxiv.org |
Differentiation from [1-13C]Pyruvate Applications for Glycolytic and Anaplerotic Fluxes
In contrast to [2-¹³C]pyruvate, the use of [1-¹³C]pyruvate provides different, yet complementary, metabolic information. When [1-¹³C]pyruvate is acted upon by the PDH complex, the labeled C1 carbon is cleaved off as ¹³CO₂. nih.gov This ¹³CO₂ can then be detected as [¹³C]bicarbonate, providing a measure of PDH flux. medrxiv.org However, this approach does not allow for the direct tracking of carbon into the TCA cycle intermediates. medrxiv.orgnih.gov
The primary applications of [1-¹³C]pyruvate lie in assessing:
PDH flux: By measuring the production of [¹³C]bicarbonate. bohrium.com
Lactate Dehydrogenase (LDH) flux: By monitoring the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate. nih.gov
Alanine Transaminase (ALT) flux: By observing the formation of [1-¹³C]alanine. nih.gov
Therefore, the choice between [2-¹³C]pyruvate and [1-¹³C]pyruvate depends on the specific metabolic question being addressed. While [1-¹³C]pyruvate is well-suited for studying fluxes directly connected to pyruvate itself, [2-¹³C]pyruvate is the superior tracer for investigating the subsequent metabolism of pyruvate-derived acetyl-CoA within the mitochondrial TCA cycle. medrxiv.orgbohrium.com This distinction is crucial for obtaining a comprehensive understanding of cellular energy metabolism and identifying specific enzymatic steps that may be altered in disease.
Table 2: Comparison of [2-¹³C]Pyruvate and [1-¹³C]Pyruvate Applications
Tracer | Primary Metabolic Pathway Traced | Key Labeled Products | Primary Research Application | References |
---|---|---|---|---|
Sodium Pyruvate-2-¹³C | Tricarboxylic Acid (TCA) Cycle | [5-¹³C]Glutamate, [1-¹³C]Citrate, [1-¹³C]Acetylcarnitine | Measuring TCA cycle flux and mitochondrial metabolism. | medrxiv.orgnih.gov |
Sodium Pyruvate-1-¹³C | PDH, LDH, and ALT Flux | [¹³C]Bicarbonate, [1-¹³C]Lactate, [1-¹³C]Alanine | Assessing pyruvate metabolism at the branch point of glycolysis and mitochondrial entry. | medrxiv.orgnih.govbohrium.com |
Eigenschaften
IUPAC Name |
sodium;2-oxo(213C)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-CGOMOMTCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583980 | |
Record name | Sodium 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-70-3 | |
Record name | Sodium 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q. How is sodium pyruvate-2-13C synthesized and characterized for isotopic purity in metabolic studies?
this compound is synthesized by introducing a 13C isotope at the C2 position of pyruvate through enzymatic or chemical methods. Isotopic purity (≥99 atom% 13C) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Analytical certificates (COA) provided by suppliers confirm purity and stability under storage conditions (2–8°C) . Researchers should cross-validate purity using high-resolution MS to detect isotopic impurities (e.g., M+1 signals) and compare against reference spectra .
Q. What analytical techniques are optimal for tracking this compound in cellular metabolism?
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-MS (GC-MS) are preferred for quantifying 13C-labeled pyruvate and its metabolites (e.g., lactate, acetyl-CoA). For real-time flux analysis, dynamic nuclear polarization (DNP)-enhanced NMR can amplify signal-to-noise ratios by >10,000×, enabling detection of hyperpolarized 13C-labeled metabolites in vivo . Ensure solvent compatibility (e.g., aqueous buffers) and avoid high-temperature degradation (>300°C) during sample preparation .
Q. How should this compound be incorporated into experimental designs for glycolysis studies?
Design pulse-chase experiments to trace 13C incorporation into downstream glycolytic intermediates (e.g., lactate, alanine). Use isotopically labeled media with controlled pyruvate concentrations (e.g., 1–10 mM) and monitor time-resolved metabolite turnover via LC-MS. Include unlabeled controls to distinguish endogenous vs. labeled contributions . For plant studies, administer via transpiration streams to track stress-induced isoprene oxidation products (e.g., MVK, MACR) under high-light conditions .
Advanced Research Questions
Q. How can isotopic dilution effects confound data interpretation in 13C metabolic flux analysis (MFA)?
Isotopic dilution occurs when unlabeled intracellular metabolites dilute the 13C signal, leading to underestimation of flux rates. Mitigate this by pre-equilibrating cells in label-free media before introducing this compound. Use computational models (e.g., isotopomer spectral analysis) to correct for dilution effects and validate with parallel experiments using uniformly labeled 13C-glucose .
Q. What strategies resolve contradictions in 13C labeling patterns between in vitro and in vivo systems?
Discrepancies often arise from differences in membrane transport efficiency or compartmentalized metabolism. Validate labeling kinetics using cell-permeabilization techniques or organelle-specific probes (e.g., mitochondrial-targeted sensors). Compare results with isotopologue profiling of extracellular vs. intracellular metabolites . For in vivo studies, combine DNP-NMR with MS to reconcile spatial and temporal resolution limitations .
Q. How does this compound enable dynamic studies of oxidative stress responses?
Under oxidative stress, pyruvate enters the TCA cycle as acetyl-CoA, with 13C labeling revealing altered flux through citrate synthase or ATP-citrate lyase. Design experiments with H2O2 or hypoxia inducers, and quantify 13C enrichment in antioxidant pathways (e.g., glutathione synthesis) via MS. Correlate with redox-sensitive biomarkers (e.g., NAD+/NADH ratios) .
Q. What methodologies ensure reproducibility in long-term 13C tracing experiments?
Standardize cell culture conditions (e.g., passage number, media batch) and use internal standards (e.g., 13C-succinate) to normalize MS data. Document storage conditions (e.g., aliquot at -80°C to prevent degradation) and validate isotopic stability via periodic COA rechecks . For statistical rigor, report mean ± SEM and adhere to instrument precision limits (e.g., ≤3 significant figures for calculated values) .
Methodological Best Practices
- Data Validation : Cross-reference 13C-MS results with NMR or enzymatic assays to confirm metabolite identity .
- Ethical Reporting : Disclose all experimental parameters (e.g., stress induction protocols) to enable replication .
- Literature Integration : Use PICOT frameworks to align hypotheses with prior isotopic tracer studies .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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